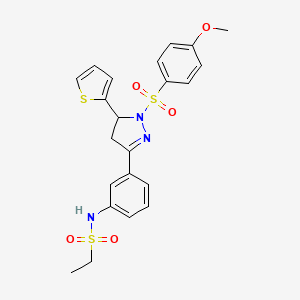

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Beschreibung

N-(3-(1-((4-Methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a 4,5-dihydropyrazole core. Key structural features include:

- 4-Methoxyphenylsulfonyl group: Attached to the pyrazole’s N1 position, this moiety enhances steric bulk and influences electronic properties via the electron-donating methoxy group.

- Ethanesulfonamide group: Positioned on the phenyl ring at C3, this polar group improves solubility and may facilitate hydrogen bonding in biological systems.

The compound’s molecular formula is C₂₂H₂₃N₃O₄S₂, with a molecular weight of 481.57 g/mol.

Eigenschaften

IUPAC Name |

N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S3/c1-3-32(26,27)24-17-7-4-6-16(14-17)20-15-21(22-8-5-13-31-22)25(23-20)33(28,29)19-11-9-18(30-2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJCWUQPFKMTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and thiophene-2-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and sulfonation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be used as a starting material for synthesizing more complex organic compounds through various reactions such as condensation and cyclization.

Biology

Research has indicated that this compound may function as a biochemical probe or inhibitor in enzymatic studies. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Medicine

The therapeutic potential of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is being explored for:

- Anti-inflammatory Applications : Similar compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways.

Industry

In industrial applications, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties. Its ability to form strong covalent bonds makes it suitable for enhancing material durability and performance.

Case Study 1: Anti-inflammatory Activity

A study on pyrazole derivatives indicated that modifications to the structure could enhance anti-inflammatory properties. The research highlighted the importance of the methoxy group in increasing solubility and bioavailability, suggesting that similar modifications to N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could yield comparable results.

Case Study 2: Anticancer Potential

Another investigation focused on sulfonamide derivatives demonstrated promising anticancer activity through the inhibition of specific cancer cell lines. The study emphasized the role of the thiophene ring in enhancing biological activity due to its electron-withdrawing properties.

Wirkmechanismus

The mechanism of action of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Target Compound vs. N-(4-(1-Acetyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide (CAS 852140-98-8)

Key Differences :

- C5 Substituent : The thiophene ring (target) vs. ethoxyphenyl (CAS 852140-98-8) introduces distinct electronic profiles—thiophene’s sulfur atom may enhance π-stacking, while ethoxy groups improve lipophilicity.

- Sulfonamide Chain : Ethanesulfonamide (target) has a longer alkyl chain than methanesulfonamide (CAS 852140-98-8), which could affect solubility and membrane permeability.

Target Compound vs. 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone

This triazole derivative shares sulfonyl and aryl groups but differs in core structure and functional groups:

- Core: Triazole (non-hydrogenated) vs. dihydropyrazole (partially saturated).

- Sulfonyl Group : Phenylsulfonyl (triazole) vs. 4-methoxyphenylsulfonyl (target).

- Biological Implications : Triazoles often exhibit antifungal activity, whereas pyrazoles are explored for anti-inflammatory and kinase inhibitory roles.

Electronic and Physicochemical Properties

While experimental data (e.g., logP, pKa) are unavailable, computational tools like Multiwfn predict:

- Aromatic Interactions : Thiophene’s electron-rich nature may favor interactions with aromatic residues in protein binding pockets.

Biologische Aktivität

N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , which indicates the presence of multiple functional groups that contribute to its biological activity. The structure features a sulfonamide group, a thiophene ring, and a pyrazole moiety, which are known to enhance pharmacological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies evaluating related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may also possess similar antimicrobial potential due to its structural similarities with active derivatives .

Antiviral Properties

The compound's structural components align with those of known antiviral agents. Research on related thiazolidinone derivatives has shown effective inhibition of viral replication mechanisms, particularly against RNA viruses. The presence of the pyrazole ring could be crucial for targeting viral polymerases, indicating a potential application in antiviral therapy .

Anticancer Activity

Compounds containing pyrazole and thiophene rings have been studied for their anticancer properties. For example, certain derivatives have exhibited IC50 values in the micromolar range against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is an area of ongoing investigation .

The biological activity of N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial growth and viral replication.

- Biofilm Disruption : Similar compounds have been shown to disrupt biofilms formed by pathogenic bacteria, enhancing their effectiveness in treating infections.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

In Vitro Studies

A series of studies have focused on evaluating the antimicrobial and anticancer activities of related compounds:

- Antimicrobial Evaluation : A study reported that certain pyrazole derivatives showed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, with MIC values ranging from 6.25 μg/mL to lower levels depending on the specific derivative tested .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | S. aureus | 0.22 |

| 10 | E. coli | 6.25 |

| 13 | P. aeruginosa | 32 |

In Vivo Studies

While in vitro results are promising, further research is required to assess the compound's efficacy in vivo. Existing studies on similar compounds indicate potential therapeutic benefits but highlight the need for comprehensive animal studies to establish safety and effectiveness.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes under acidic/basic conditions.

Sulfonylation : Reaction of the pyrazole intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

Functionalization : Coupling the thiophene moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and introducing the ethanesulfonamide group via nucleophilic substitution .

- Characterization : Intermediates are analyzed using /-NMR, IR spectroscopy, and mass spectrometry. Purity is assessed via HPLC, and crystallinity is confirmed by X-ray diffraction using SHELX software .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., diastereotopic protons in the dihydropyrazole ring), while -NMR confirms carbon connectivity .

- X-Ray Crystallography : Resolves stereochemistry and molecular packing. SHELX is used for refinement, leveraging its robustness in handling small-molecule data .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula .

Q. How is the purity of the compound assessed during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities.

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity and purity .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

Advanced Research Questions

Q. What computational strategies can elucidate electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. Multiwfn software analyzes electron localization function (ELF) and electrostatic potential (ESP) maps for charge distribution .

- Molecular Dynamics (MD) : Simulates solvation effects and ligand-protein interactions to guide drug design .

Q. How can reaction conditions be optimized for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Uses factorial designs to optimize temperature, solvent, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance yield and reproducibility .

- Process Intensification : Microwaves or ultrasound reduce reaction times for steps like sulfonylation .

Q. What strategies resolve contradictions in reported biological activity data between this compound and analogs?

- Methodological Answer :

- QSAR Studies : Correlate structural features (e.g., sulfonamide substituents, thiophene orientation) with activity trends. Molecular docking identifies binding affinity variations due to steric/electronic differences .

- Assay Validation : Replicate studies under standardized conditions (e.g., enzyme inhibition assays with positive controls) to minimize variability .

Q. How does the sulfonamide group influence pharmacological targeting?

- Methodological Answer :

- Enzyme Inhibition : The sulfonamide moiety binds zinc ions in carbonic anhydrase or matrix metalloproteinases (MMPs), validated via inhibition assays and crystallographic studies .

- Selectivity Profiling : Comparative studies with sulfonamide-free analogs quantify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.